molecular formula C18H16O8 B1233188 Oxyayanin A CAS No. 549-17-7

Oxyayanin A

Cat. No.: B1233188
CAS No.: 549-17-7
M. Wt: 360.3 g/mol
InChI Key: KGJTXYKKHKRNIM-UHFFFAOYSA-N
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Description

Oxyayanin A is a trihydroxyflavone, a type of flavonoid, which is a class of plant secondary metabolites. It is characterized by the presence of hydroxy groups at positions 5, 2’, and 5’, and methoxy groups at positions 3, 7, and 4’ on the flavone backbone . This compound is known for its various biological activities and is a subject of interest in scientific research.

Scientific Research Applications

Oxyayanin A has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for Oxyayanin A suggests avoiding breathing its mist, gas, or vapours. It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxyayanin A typically involves the use of flavone as a starting material. The process includes the introduction of hydroxy and methoxy groups at specific positions on the flavone structure. Common synthetic routes involve:

    Hydroxylation: Introduction of hydroxy groups using reagents like hydroxyl radicals or specific catalysts.

    Methoxylation: Introduction of methoxy groups using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxyayanin A undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxy groups.

    Substitution: Replacement of hydroxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications.

Mechanism of Action

The mechanism of action of Oxyayanin A involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: Inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Oxyayanin A is unique among flavonoids due to its specific substitution pattern. Similar compounds include:

    Quercetin: A flavonoid with hydroxy groups at different positions.

    Kaempferol: Another flavonoid with a different substitution pattern.

    Luteolin: A flavonoid with similar biological activities but different structural features.

These compounds share some biological activities with this compound but differ in their specific molecular interactions and effects.

Properties

IUPAC Name

2-(2,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-8-4-12(21)15-14(5-8)26-17(18(25-3)16(15)22)9-6-11(20)13(24-2)7-10(9)19/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJTXYKKHKRNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415174
Record name Oxyayanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-17-7
Record name Oxyayanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyayanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyayanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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